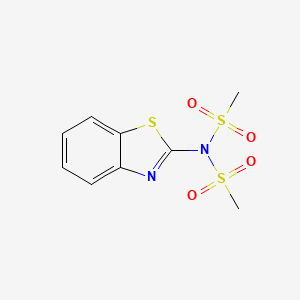
Benzothiazole, 2-(bis(methylsulfonyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2-(bis(methylsulfonyl)amino)- is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the cyclization of thioformanilides or the condensation of 2-aminobenzenethiols with various electrophiles. For instance, a common method involves the reaction of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent such as iodine or DMSO . Another approach includes the use of samarium iodide as a catalyst for the reaction between 1,2-bis(2-nitrophenyl)disulfane and substituted nitriles .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis, which accelerates the reaction process, or the use of recyclable catalysts to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazole, 2-(bis(methylsulfonyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or DMSO, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzothiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
Benzothiazole, 2-(bis(methylsulfonyl)amino)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of benzothiazole, 2-(bis(methylsulfonyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity . In cancer cells, it can induce apoptosis by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Benzothiazole, 2-(bis(methylsulfonyl)amino)- can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Phenylbenzothiazole: Used in the development of fluorescent probes and imaging agents.
2-Methylbenzothiazole: Exhibits antifungal and antioxidant activities.
The uniqueness of benzothiazole, 2-(bis(methylsulfonyl)amino)- lies in its bis(methylsulfonyl)amino group, which enhances its solubility and reactivity, making it a versatile compound for various applications .
Propiedades
Número CAS |
73713-84-5 |
|---|---|
Fórmula molecular |
C9H10N2O4S3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C9H10N2O4S3/c1-17(12,13)11(18(2,14)15)9-10-7-5-3-4-6-8(7)16-9/h3-6H,1-2H3 |
Clave InChI |
KUFOUUCPSUHARX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N(C1=NC2=CC=CC=C2S1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















